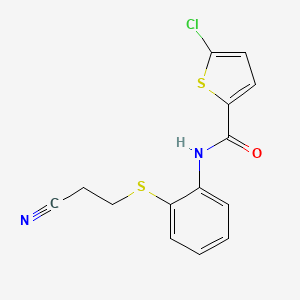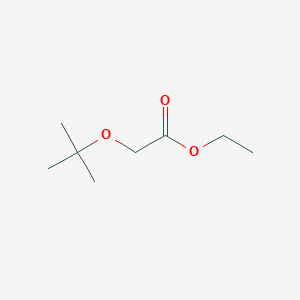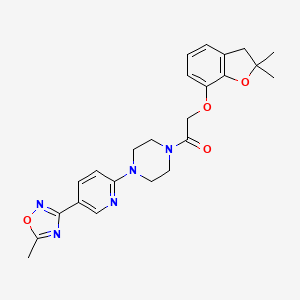![molecular formula C17H15N3O6S2 B2422816 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-71-2](/img/structure/B2422816.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and coupling reactions .Applications De Recherche Scientifique
Photosensitizer in Photodynamic Therapy
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide and related compounds show promise in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating significant potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Pharmacological Applications
Research on the chemical synthesis and pharmacological evaluation of quinazoline derivatives, including substituted benzene sulfonamide derivatives, has been conducted. These compounds have shown notable diuretic, antihypertensive, and anti-diabetic potential in rats. The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide demonstrated potent effects, suggesting applications in developing new therapeutic agents (Rahman et al., 2014).
Antitumor Activity
A study on substituted indazole derivatives, including N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, demonstrated significant antiproliferative and apoptotic activities against human tumor cell lines. Compounds like N‐(2‐allyl‐2H‐indazol‐6‐yl)‐4‐methoxybenzenesulfonamide and N‐[7‐ethoxy‐2‐(4‐methyl‐benzyl)‐2H‐indazol‐6‐yl]‐4‐methyl‐benzenesulfonamide showed promising results, indicating potential in cancer therapy (Abbassi et al., 2014).
Antibacterial and Antifungal Agents
Synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has been explored for their potential antibacterial and antifungal activities. Several compounds exhibited significant antimicrobial activities, comparable to standard agents like Ampicillin and Fluconazole, highlighting their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Anticonvulsant Agents
Research on heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity revealed that several synthesized compounds offered protection against picrotoxin-induced convulsions. Among them, 4‐(6‐Amino‐3,5‐dicyano‐4‐(4‐methoxyphenyl)‐2‐oxopyridin‐1(2H)‐yl)‐N‐(thiazol‐2‐yl)benzenesulfonamide showed notable anticonvulsive effects, suggesting potential in developing anticonvulsant therapies (Farag et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYRYIKVUCBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422733.png)

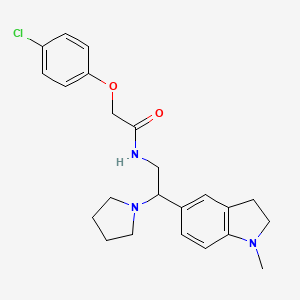

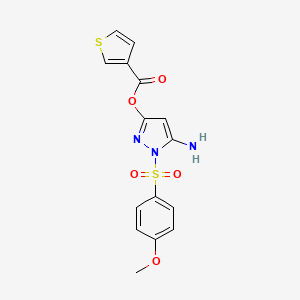

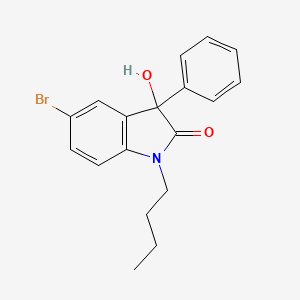
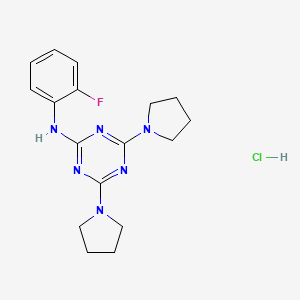
![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)
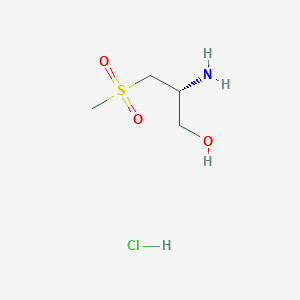
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)
